molecular formula C10H7N3O2S B2723851 N-(3-cyanothiophen-2-yl)-3-methylisoxazole-5-carboxamide CAS No. 946286-83-5

N-(3-cyanothiophen-2-yl)-3-methylisoxazole-5-carboxamide

Cat. No. B2723851
CAS RN: 946286-83-5
M. Wt: 233.25
InChI Key: MLJWXHBKOFSPMP-UHFFFAOYSA-N
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Description

Cyanothiophen and isoxazole are both important structures in medicinal chemistry. Cyanothiophen is a thiophene derivative with a cyano group attached. Thiophene is a five-membered heterocyclic compound containing sulfur . Isoxazole is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom. These structures are found in many biologically active compounds and have diverse applications in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of similar compounds was characterized by techniques like elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography . The crystal packing was stabilized by C−H···N and N−H···N hydrogen bonds .


Chemical Reactions Analysis

The chemical reactivity of similar compounds was investigated computationally using the density functional theory (DFT) method . Fukui function (FF) analysis was also carried out .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Mechanism of Action

The mechanism of action of such compounds often depends on their specific biological activity. For example, some thiophene derivatives have shown significant antifungal, antibacterial, antioxidant, insecticide, anticonvulsant, analgesic, antitumor, anti-inflammatory, and anti-HSV activity .

properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2S/c1-6-4-8(15-13-6)9(14)12-10-7(5-11)2-3-16-10/h2-4H,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJWXHBKOFSPMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyanothiophen-2-yl)-3-methylisoxazole-5-carboxamide

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